molecular formula C8H15NO5 B3364910 3-Isopropoxy-azetidine oxalate CAS No. 1187929-85-6

3-Isopropoxy-azetidine oxalate

Cat. No.: B3364910
CAS No.: 1187929-85-6
M. Wt: 205.21 g/mol
InChI Key: RGFXZUWDICPDCC-UHFFFAOYSA-N
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Description

3-Isopropoxy-azetidine oxalate: is a chemical compound with the molecular formula C8H15NO5 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an isopropoxy group attached to the azetidine ring and an oxalate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-azetidine oxalate typically involves the reaction of azetidine with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with oxalic acid to yield the oxalate salt. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize by-products. The final product is typically purified through crystallization or recrystallization techniques to achieve the required purity standards for commercial use .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-azetidine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-Isopropoxy-azetidine oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-azetidine oxalate involves its interaction with molecular targets through its functional groups. The isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can engage in ring-opening reactions under certain conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Azetidine: The parent compound, which lacks the isopropoxy group.

    3-Methoxy-azetidine oxalate: A similar compound with a methoxy group instead of an isopropoxy group.

    3-Ethoxy-azetidine oxalate: Another analog with an ethoxy group.

Uniqueness: 3-Isopropoxy-azetidine oxalate is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

oxalic acid;3-propan-2-yloxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXZUWDICPDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-85-6
Record name Azetidine, 3-(1-methylethoxy)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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